(1-(3-Bromophenyl)cyclopentyl)methanol
Description
(1-(3-Bromophenyl)cyclopentyl)methanol is a brominated aromatic compound featuring a cyclopentyl ring substituted with a 3-bromophenyl group and a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₁₂H₁₅BrO, derived from the cyclopentane backbone (C₅), bromophenyl group (C₆H₄Br), and methanol substituent (CH₂OH).
The compound’s structural features—such as the bromine atom’s meta position and the cyclopentyl ring—impart distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
[1-(3-bromophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15BrO/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2 |
InChI Key |
ADWTXFDDXMTYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 3-bromobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the cyclopentylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the 3-bromobenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Bromophenyl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of (1-(3-Bromophenyl)cyclopentyl)ketone.
Reduction: Formation of (1-phenylcyclopentyl)methanol.
Substitution: Formation of (1-(3-aminophenyl)cyclopentyl)methanol or (1-(3-thiophenyl)cyclopentyl)methanol.
Scientific Research Applications
(1-(3-Bromophenyl)cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Bromophenyl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Ring Size and Strain
- Cyclopentyl vs. Cyclobutyl/Cyclopropane: Smaller rings (e.g., cyclopropane) exhibit higher ring strain, which may increase reactivity but reduce thermodynamic stability.
- Cycloheptyl Derivatives : The cycloheptyl analog (C₁₄H₁₉BrO) has a larger hydrophobic surface area, which could influence solubility and membrane permeability in biological systems .
Bromine Substitution Position
- 3-Bromo vs. 4-Bromo: Meta-substitution (3-bromo) introduces asymmetry and distinct electronic effects compared to para-substitution (4-bromo).
Biological Activity
(1-(3-Bromophenyl)cyclopentyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H13BrO
- Molecular Weight : 253.14 g/mol
The compound features a cyclopentyl group attached to a bromophenyl moiety and a hydroxymethyl group, which may contribute to its biological activity through various interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds, while the bromine atom may engage in halogen bonding, influencing protein conformation and function. Such interactions could modulate signaling pathways and enzymatic activities within cells.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Reduced viability | |
| Candida albicans | Antifungal activity |
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on several cancer cell lines. Notably, this compound demonstrated selective toxicity towards breast cancer cells (MCF-7), suggesting potential for targeted cancer therapies:
- IC50 Values : The compound exhibited an IC50 value of approximately 30 µM against MCF-7 cells, indicating moderate cytotoxicity compared to normal cell lines.
Antimicrobial Screening
A study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of E. coli. Results showed significant inhibition at concentrations exceeding 50 µM, highlighting its potential as an antibacterial agent.
Cancer Research
In another investigation, the compound's effects on MCF-7 breast cancer cells were analyzed. The findings indicated that this compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting its utility in developing targeted therapies.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Formulation Development : Enhancing bioavailability and therapeutic efficacy through novel delivery systems.
- Broader Biological Screening : Evaluating the compound's activity against a wider range of pathogens and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
